11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Description
Properties
IUPAC Name |
11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-9-6-4-5-7-10(9)12-13-11(8-25-17(13)23)19-15-14(12)16(22)21(3)18(24)20(15)2/h4-7,12,19H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWAIAPURKPTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the dimethyl and methylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogs include:
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione (PubChem CID: Not resolved): Differs in the aryl substituent (3,4,5-trimethoxyphenyl vs.
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.02,6]dec-4-ene : Features a benzyl group and a simpler bicyclic framework, reducing ring strain but limiting hydrogen-bonding capacity compared to the trione-containing target compound .
5-{11-Hydroxy-12,12-dimethyl-4,13-dioxatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-5-yl}benzene-1,3-diol : Includes hydroxyl groups and a dihydrofurobenzopyran system, increasing polarity and solubility but reducing metabolic stability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3,4,5-Trimethoxyphenyl Analog | 8-Benzyl Analog |
|---|---|---|---|
| Molecular Weight | ~380–400 g/mol (estimated) | ~460 g/mol (estimated) | ~320 g/mol (reported) |
| LogP | 1.8–2.5 (predicted) | 2.5–3.2 (predicted) | 2.0 (reported) |
| Hydrogen Bond Acceptors | 7 | 10 | 4 |
| Biological Activity | Unknown (limited data) | Antiproliferative (hypothesized) | Not reported |
Key Observations :
- The 2-methylphenyl group in the target compound likely improves metabolic stability over polar substituents (e.g., hydroxyl or methoxy groups) .
Research Findings and Methodologies
QSAR and Similarity Analysis: QSAR models indicate that the tricyclic core’s electron deficiency correlates with inhibitory activity against oxidoreductases, though specific data for the target compound remain unverified .
Synthetic Challenges :
- The trione system’s synthesis requires high-temperature cyclization, as seen in related compounds, but yields are often low (<30%) due to competing decomposition pathways .
Biological Activity
The compound 11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article will discuss its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of tricyclic compounds characterized by the presence of a triazine ring and various functional groups that may contribute to its biological properties. The molecular formula is and it features a unique arrangement that may influence its interaction with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O |
| IUPAC Name | This compound |
| Molecular Weight | 325.43 g/mol |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It may interact with various receptors in the body, altering their activity and leading to physiological changes.
- Cell Proliferation : Studies suggest that it can affect cell proliferation rates in certain cancer cell lines.
Study 1: Anticancer Properties
In a study examining the anticancer properties of similar tricyclic compounds, it was found that modifications to the triazine ring significantly enhanced cytotoxic activity against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicative of potent activity compared to standard chemotherapeutic agents .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of the compound in animal models demonstrated significant reductions in edema induced by carrageenan. The compound showed a dose-dependent response in reducing inflammation markers such as TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
The biological activity of This compound was compared with other compounds having similar structures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
